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Compound of Interest

Compound Name: Bentazepam hydrochloride

Cat. No.: B15616993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

bentazepam hydrochloride, a thienodiazepine derivative with anxiolytic, anticonvulsant,

sedative, and skeletal muscle relaxant properties. The guide details methodologies for Fourier-

Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS), presenting key data in structured tables and visualizing

workflows for clarity.

Chemical Structure and Properties
Bentazepam hydrochloride is the hydrochloride salt of bentazepam. The core structure is a

thieno[2,3-e][1][2]diazepine ring system.

Property Value

Molecular Formula C₁₇H₁₇ClN₂OS

Molecular Weight 332.85 g/mol

IUPAC Name

7-chloro-5-phenyl-1,3,6,7,8,9-hexahydro-2H-

benzo[b]thieno[2,3-e][1][2]diazepin-2-one

hydrochloride

CAS Number 29462-19-9 (for hydrochloride)
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Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The infrared spectrum of bentazepam hydrochloride is characterized by absorption

bands corresponding to its various structural features.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad N-H stretch (amide)

~3050 Medium C-H stretch (aromatic)

~2950, ~2850 Medium C-H stretch (aliphatic)

~1680 Strong C=O stretch (amide)

~1600 Medium C=N stretch (imine)

~1490, ~1450 Medium C=C stretch (aromatic)

~700 Strong C-S stretch (thiophene)

Note: The exact peak positions and intensities may vary slightly depending on the sample

preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. As experimental NMR data for bentazepam hydrochloride is not readily available in

the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on established chemical shift models and data from structurally

similar compounds.

2.2.1. Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.2 - 7.6 m 5H
Aromatic protons

(phenyl ring)

~4.0 s 2H -CH₂- (diazepine ring)

~2.8 t 2H

-CH₂-

(tetrahydrothiophene

ring)

~2.5 t 2H

-CH₂-

(tetrahydrothiophene

ring)

~1.8 m 4H

-CH₂-CH₂-

(tetrahydrothiophene

ring)

~8.5 br s 1H N-H (amide)

Note: Predicted chemical shifts are estimates. s = singlet, t = triplet, m = multiplet, br s = broad

singlet.

2.2.2. Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~170 C=O (amide)

~165 C=N (imine)

~140 Quaternary aromatic C

~135 Quaternary aromatic C

128 - 132 Aromatic CH

~55 -CH₂- (diazepine ring)

25 - 35 Aliphatic -CH₂-
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. For bentazepam, the molecular ion peak [M]⁺ would be expected at m/z 296.0983 for

the free base. The mass spectrum of the hydrochloride salt will typically show the peak for the

protonated free base [M+H]⁺.

m/z Relative Abundance Assignment

297.1061 High [M+H]⁺ (protonated molecule)

Various Varies Fragmentation products

Experimental Protocols
FTIR Spectroscopy
Objective: To obtain the infrared spectrum of bentazepam hydrochloride for functional group

identification.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for

solid samples.

Sample Preparation: A small amount of bentazepam hydrochloride powder is placed

directly onto the ATR crystal.

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR

accessory.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

Then, the sample spectrum is recorded. The instrument software automatically ratios the
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sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of bentazepam
hydrochloride.

Methodology:

Sample Preparation:

Approximately 5-10 mg of bentazepam hydrochloride is dissolved in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00

ppm).

The solution is transferred to a 5 mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration and instrument

sensitivity.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of bentazepam
hydrochloride.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

(ESI) is a common technique for the analysis of pharmaceutical compounds.

Sample Preparation: A dilute solution of bentazepam hydrochloride is prepared in a

suitable solvent mixture, such as methanol/water with a small amount of formic acid to

promote protonation.

Liquid Chromatography (LC):

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid) and

acetonitrile (with 0.1% formic acid).

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Scan Range: m/z 50-500.

Data Acquisition: Full scan mode to detect all ions within the specified range. Tandem MS

(MS/MS) can be used to obtain fragmentation data for structural confirmation.
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Caption: Experimental workflow for the spectroscopic analysis of bentazepam hydrochloride.
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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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